

# ML-323: A Comparative Guide to its Selectivity Profile

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## Compound of Interest

Compound Name: ML-323

Cat. No.: B609141

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This guide provides a detailed comparison of the selectivity profile of **ML-323**, a potent and selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. The performance of **ML-323** is objectively compared with other known USP1 inhibitors, supported by experimental data to inform research and drug development decisions.

## Comparative Selectivity of USP1 Inhibitors

**ML-323** exhibits a highly selective inhibition profile for the USP1/UAF1 complex. The following table summarizes its inhibitory potency and compares it with other notable USP1 inhibitors.

Compound	Target	IC50 (nM)	Assay Type	Other Notable Inhibited Targets (Concentration )
ML-323	USP1/UAF1	76	Ubiquitin-Rhodamine	- USP12 and USP46 (at concentrations 100x higher than USP1 IC50)[1][2] [3] - No significant inhibition against a panel of 451 kinases at 10 $\mu$ M[4][5] - No significant activity against 18 other DUBs and 70 unrelated proteases[5][6]
174	Gel-based (K63-linked diubiquitin)			
820	Gel-based (monoubiquitinated PCNA)			
KSQ-4279	USP1/UAF1	-	Ubiquitin-Rhodamine	Retains high selectivity for USP1 even at concentrations up to 10,000 times its IC50[1][2][3]
GW7647	USP1/UAF1	-	-	Known to have off-target

				pharmacology[4]
Pimozide	USP1/UAF1	-	-	Known to have off-target pharmacology[4]
C527	USP1/UAF1	-	-	USP12/46 (IC50 = 5.97 $\mu$ M), USP5 (IC50 = 1.65 $\mu$ M), UCL-H3 (IC50 = 2.18 $\mu$ M)[4]

## Experimental Protocols

### 1. Ubiquitin-Rhodamine 110 Assay (for IC50 determination of **ML-323** against USP1/UAF1)[4][7]

- Principle: This fluorometric assay monitors the enzymatic activity of the USP1/UAF1 complex. The enzyme cleaves the ubiquitin from the ubiquitin-rhodamine 110 substrate, releasing the fluorophore and causing an increase in fluorescence intensity.
- Methodology:
  - The USP1/UAF1 enzyme (1 nM) was incubated with varying concentrations of **ML-323** in an assay buffer (50 mM HEPES pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/mL BSA, and 0.01% Tween-20).
  - The mixture was incubated for 15 minutes to reach equilibrium.
  - The enzymatic reaction was initiated by the addition of 150 nM of the ubiquitin-rhodamine 110 substrate.
  - The change in fluorescence intensity was measured over a 5-minute period.
  - The percentage of inhibition was calculated by normalizing the data against no-inhibitor and no-enzyme controls.

- IC50 values were determined by fitting the percent inhibition data to a sigmoidal dose-response curve using a four-parameter Hill equation.

## 2. KINOMEScan™ Profiling (for off-target kinase selectivity)[4]

- Principle: This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
- Methodology:
  - **ML-323** was tested at a concentration of 10  $\mu$ M against a panel of 451 kinases.
  - The assay measures the amount of kinase that is able to bind to an immobilized ligand in the presence of the test compound.
  - The results are reported as the percentage of the kinase that is inhibited from binding to the ligand.

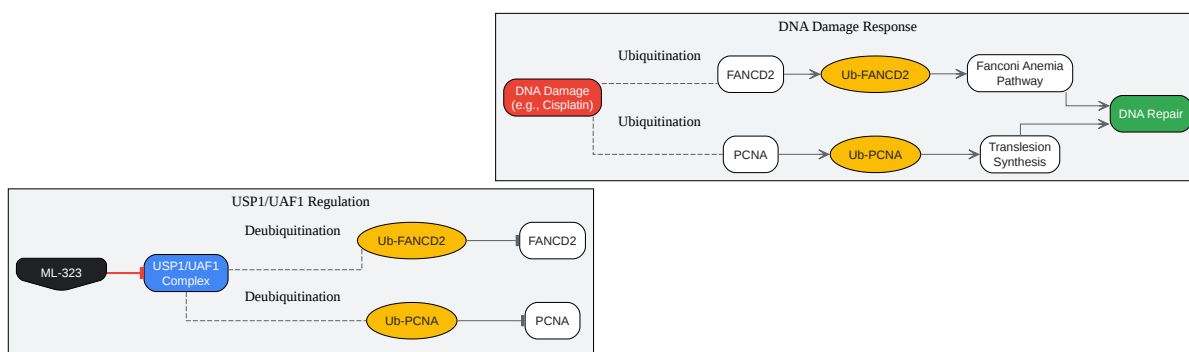
## 3. DUBprofiler™ Assay (for comparative selectivity against other deubiquitinases)[1][2][3]

- Principle: This is a fluorescence-based assay used to determine the selectivity of inhibitors against a panel of deubiquitinase enzymes.
- Methodology:
  - **ML-323** and KSQ-4279 were screened against a panel of nearly 50 different deubiquitinase enzymes.
  - The assay was conducted at various inhibitor concentrations (e.g., 0.01  $\mu$ M).
  - The remaining enzymatic activity in the presence of the inhibitor was measured and compared to a DMSO control to determine the percentage of inhibition.

# USP1 Signaling Pathway in DNA Damage Response

USP1, in complex with UAF1, plays a critical role in the DNA damage response by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[4][8] This deubiquitination event is crucial for

regulating DNA repair pathways such as translesion synthesis and the Fanconi anemia pathway. Inhibition of USP1/UAF1 by **ML-323** leads to the accumulation of monoubiquitinated PCNA and FANCD2, thereby impairing these DNA repair processes and sensitizing cancer cells to DNA damaging agents like cisplatin.[5][9][10]



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Caption: USP1/UAF1 signaling in DNA damage repair and its inhibition by **ML-323**.

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